1,3-Benzodioxole, 4,5,6,7-tetrachloro-2-phenyl-
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Overview
Description
1,3-Benzodioxole, 4,5,6,7-tetrachloro-2-phenyl- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring substituted with four chlorine atoms and a phenyl group. It is a derivative of 1,3-benzodioxole, which is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1,3-Benzodioxole, 4,5,6,7-tetrachloro-2-phenyl- can be achieved through the oxidation of alkyl-substituted benzenes using o-chloranil. The reaction involves the benzylic oxidation of the alkyl-substituted benzene, followed by acetal formation. This process typically requires elevated temperatures, such as refluxing in toluene . The yields of this reaction are generally low, indicating the need for optimization in industrial production methods .
Chemical Reactions Analysis
1,3-Benzodioxole, 4,5,6,7-tetrachloro-2-phenyl- undergoes various chemical reactions, including:
Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Acetal Formation: The compound can form acetals through reactions with aldehydes or ketones under acidic conditions.
Common reagents used in these reactions include o-chloranil for oxidation and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Benzodioxole, 4,5,6,7-tetrachloro-2-phenyl- has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, given its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 4,5,6,7-tetrachloro-2-phenyl- involves its ability to undergo oxidation and substitution reactions. The molecular targets and pathways involved depend on the specific application and the derivatives formed. For example, in biological systems, its derivatives may interact with cellular targets, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
1,3-Benzodioxole, 4,5,6,7-tetrachloro-2-phenyl- can be compared with other benzodioxole derivatives, such as:
1,3-Benzodioxole: The parent compound, which lacks the chlorine and phenyl substitutions, making it less reactive in certain chemical reactions.
5-Chloro-1,3-benzodioxole: A similar compound with a single chlorine substitution, which exhibits different reactivity and applications.
1,3-Benzodioxole, 5-(1-propenyl)-: Another derivative with a propenyl group, used in different synthetic and biological applications.
Properties
CAS No. |
91821-49-7 |
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Molecular Formula |
C13H6Cl4O2 |
Molecular Weight |
336.0 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-2-phenyl-1,3-benzodioxole |
InChI |
InChI=1S/C13H6Cl4O2/c14-7-8(15)10(17)12-11(9(7)16)18-13(19-12)6-4-2-1-3-5-6/h1-5,13H |
InChI Key |
LQGXPKKLQYWOEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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